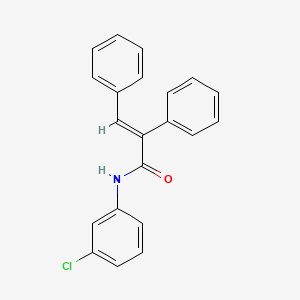
(2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a chlorophenyl group, two phenyl groups, and an enamide functional group. This compound is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide typically involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-chlorophenyl)-2,3-diphenylprop-2-enamide
- (2E)-N-(3-bromophenyl)-2,3-diphenylprop-2-enamide
- (2E)-N-(3-fluorophenyl)-2,3-diphenylprop-2-enamide
Uniqueness
(2E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C21H16ClNO |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C21H16ClNO/c22-18-12-7-13-19(15-18)23-21(24)20(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-15H,(H,23,24)/b20-14+ |
InChI Key |
LFHJEQNWKXCINV-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide](/img/structure/B10951250.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-sulfamoylbenzamide](/img/structure/B10951259.png)
![2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951263.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10951266.png)

![{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10951285.png)
![13-(difluoromethyl)-4-[3-[(3-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951292.png)
![1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10951298.png)

![1-[(2,4-dimethylphenoxy)methyl]-N-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10951312.png)
![9-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10951316.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10951317.png)
![2,5-dichloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10951319.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951320.png)
